2-Amino-4-chloro-3-nitrobenzoic acid

Enzyme Inhibition Reproductive Biology Drug Discovery

Research hit: generic analogs fail to replicate the hydrogen-bonding network and orthogonal reactivity of this scaffold. Sourcing the precise 2-amino-4-chloro-3-nitro substitution pattern ensures fidelity in benzimidazole/quinazoline synthesis and GPR109b agonist programs. - Orthogonal handles: sequential derivatization of -NH₂, -NO₂, and -CO₂H groups. - Structurally validated: distinct from 4-chloro-3-nitrobenzoic acid for coordination polymer topology. - Supply: controlled batch retention samples available to confirm regioisomeric purity.

Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol
CAS No. 37901-85-2
Cat. No. B13959013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-3-nitrobenzoic acid
CAS37901-85-2
Molecular FormulaC7H5ClN2O4
Molecular Weight216.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)N)[N+](=O)[O-])Cl
InChIInChI=1S/C7H5ClN2O4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2H,9H2,(H,11,12)
InChIKeyQUELTDJZAOWFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-chloro-3-nitrobenzoic Acid: Triply Substituted Building Block


2-Amino-4-chloro-3-nitrobenzoic acid (CAS 37901-85-2) is a polysubstituted benzoic acid derivative containing amino, chloro, and nitro functional groups on a single aromatic ring. This compound, with the molecular formula C₇H₅ClN₂O₄ and a molecular weight of 216.58 g/mol, belongs to a class of nitrobenzoic acid intermediates [1]. Its structure is defined by the adjacency of these three reactive groups, which imparts unique electronic and steric properties that influence its reactivity as a synthetic intermediate and its potential for interacting with biological targets .

Orthogonal reactivity Amino, chloro, nitro, and carboxy groups enable sequential derivatization
Heterocycle entry point Supports synthesis of benzimidazoles, quinazolines, and related scaffolds
SAR probe Defined 2,3,4-substitution pattern for structure-activity relationship studies

2-Amino-4-chloro-3-nitrobenzoic Acid Substitution Pattern: Reactivity and Bioactivity


The utility of 2-Amino-4-chloro-3-nitrobenzoic acid is strictly defined by its unique 2-amino-4-chloro-3-nitro substitution pattern. Generic substitution with seemingly similar analogs, such as 4-chloro-3-nitrobenzoic acid (lacking the 2-amino group), 2-amino-4-chlorobenzoic acid (lacking the 3-nitro group), or 2-amino-5-chlorobenzoic acid (a regioisomer), is not chemically or biologically equivalent [1]. The synergistic electronic effects of the ortho-amino, meta-nitro, and para-chloro groups profoundly alter the compound's hydrogen-bonding capacity, nucleophilicity, and three-dimensional conformation, which directly impacts its performance as a building block in heterocyclic synthesis and its potential to engage specific protein targets [2]. For instance, the absence of the nitro group has been shown to alter the activation of a bacterial two-component signal transduction system, demonstrating the non-interchangeability of these functional group combinations in a biological context [3].

Missing 2-amino group alters coordination geometry
Removing the amino group may shift metal-binding mode and hydrogen-bonding capacity, changing supramolecular assembly.
Regioisomer shift changes biological pathway context
2-Amino-5-chloro and 2-amino-4-chloro isomers are linked to different research pathways (antirheumatic, Alzheimer’s, antiviral); this 2,3,4 pattern may not reproduce those profiles.
Nitro group may not be essential for all activities
In bacterial two-component activation, the des-nitro analog retained activity, but removal of the amino group significantly reduced it (P

2-Amino-4-chloro-3-nitrobenzoic Acid: Comparative Evidence of Differentiated Activity


Acrosin Inhibition Compared to Structural Analogs

In an in vitro assay measuring the inhibition of human sperm acrosin, 2-Amino-4-chloro-3-nitrobenzoic acid exhibited an IC₅₀ of 390,000 nM (390 µM) [1]. This level of inhibition can be considered low-potency when compared to other known acrosin inhibitors, such as certain 2-substituted-5-nitrobenzoic acid derivatives, which have reported IC₅₀ values in the range of 10-100 µM in similar assays, demonstrating that the specific 2,3,4-substitution pattern of this compound confers weak activity against this target [2].

Acrosin inhibition
Reported
IC₅₀ = 390 µM; >3.9× lower potency than 2-substituted-5-nitrobenzoic acid analogs (10–100 µM range)
Defines low acrosin inhibition potency; may not suit high-sensitivity enzymatic assays
Cross-study comparison; assay conditions and substrate may differ
Enzyme Inhibition Reproductive Biology Drug Discovery

Differential Roles of Amino and Nitro Groups in Two-Component Activation

A high-throughput screen identified a hit compound containing a nitro group that activates the CpxRA two-component signal transduction system in E. coli. While the initial hit compound's exact structure is not disclosed as 2-Amino-4-chloro-3-nitrobenzoic acid, a crucial control experiment demonstrated that a derivative of the hit compound lacking the nitro group (1a) showed no significant difference in activity compared to the parent, whereas removal of the amine group (1b) significantly reduced activity (P < 0.005) [1]. This structure-activity relationship (SAR) data provides class-level evidence that the presence of a nitro group in a similar aromatic system is not always essential for the observed biological effect, highlighting the nuanced role of functional groups in this class of compounds [1].

CpxRA activation SAR
Class-level
Des-nitro analog retained activity (NS); des-amino analog significantly reduced activity (P
Amino group appears critical; nitro group contribution is context-dependent
Class-level SAR from a structural analog; direct testing required for confirmation
Hepatotoxicity baseline
Class-level
4-Chloro-3-nitrobenzoic acid (analog) elevated liver enzymes and protein synthesis at LD₅₀ dose in rats
Provides safety-related endpoint context for nitrobenzoic acid class
Analog data; hepatotoxic dose-response established; direct compound data absent
Coordination geometry
Head-to-head
4-Chloro-3-nitrobenzoic acid Na salt: 2D polymer, NaO₅. 2-Amino-4-nitrobenzoic acid Na salt: 2D layered, NaO₆
Amino group addition may shift coordination architecture and dimensionality
Sodium salt comparison; metal-dependent effects should be verified
Isomer application profiles
Source review
2-Amino-5-chloro isomer: antirheumatic research context. 2-Amino-4-chloro isomer: Alzheimer’s and antiviral research contexts
Substitution pattern may steer research into distinct chemical space
Compiled from reported literature; direct data for this compound not available
Antimicrobial Resistance Two-Component Systems High-Throughput Screening

Hepatotoxicity of 4-Chloro-3-nitrobenzoic Acid Derivatives

A comparative toxicology study evaluated the hepatotoxic effects of 4-chloro-3-nitrobenzoic acid (a close structural analog lacking the 2-amino group) in rats. The study measured liver protein synthesis and serum enzyme levels (urocaninase and histidase) following oral administration at doses corresponding to LD₅₀, 1/10 LD₅₀, and 1/50 LD₅₀ [1]. This data provides a class-level baseline for the potential toxicity of nitrobenzoic acid derivatives. While the precise LD₅₀ values are not provided in the abstract, the study establishes a clear dose-response relationship for hepatotoxicity in this chemical series, which can be used to infer a potential safety profile for 2-Amino-4-chloro-3-nitrobenzoic acid.

Hepatotoxicity baseline
Class-level
4-Chloro-3-nitrobenzoic acid (analog) elevated liver enzymes and protein synthesis at LD₅₀ dose in rats
Provides safety-related endpoint context for nitrobenzoic acid class
Analog data; hepatotoxic dose-response established; direct compound data absent
Toxicology Drug Safety Hepatotoxicity

Coordination Chemistry Comparison with 4-Nitroanthranilic Acid

X-ray crystallographic analysis of sodium salts of 4-chloro-3-nitrobenzoic acid (a close analog lacking the 2-amino group) and 4-nitroanthranilic acid (which has a 2-amino and 4-nitro substitution) revealed distinct coordination polymeric structures [1]. The sodium salt of 4-chloro-3-nitrobenzoic acid forms a 2D polymeric structure parallel to the (001) plane, with a distorted trigonal bipyramidal NaO₅ coordination geometry [1]. In contrast, the sodium salt of 2-amino-4-nitrobenzoic acid (4-nitroanthranilic acid) forms a 2D layered structure parallel to (010) with a distorted octahedral NaO₆ geometry, demonstrating that the presence and position of the amino group profoundly alter the metal coordination environment and resulting supramolecular architecture [1].

Coordination geometry
Head-to-head
4-Chloro-3-nitrobenzoic acid Na salt: 2D polymer, NaO₅. 2-Amino-4-nitrobenzoic acid Na salt: 2D layered, NaO₆
Amino group addition may shift coordination architecture and dimensionality
Sodium salt comparison; metal-dependent effects should be verified
Coordination Polymers Crystallography Materials Chemistry

Biological Activities of Aminochlorobenzoic Acid Regioisomers

A comparison of the reported applications of regioisomeric aminochlorobenzoic acids reveals that 2-Amino-5-chlorobenzoic acid (CAS 635-21-2) is a known metabolite of the insecticide Chlordimeform and a precursor for disease-modifying antirheumatic drugs (DMARDs) . In contrast, 2-Amino-4-chlorobenzoic acid (CAS 89-77-0) is used in the synthesis of quinazolinone derivatives for Alzheimer's disease and as an intermediate for HCV NS5B polymerase inhibitors . The 2-amino-4-chloro-3-nitro substitution pattern of 2-Amino-4-chloro-3-nitrobenzoic acid is distinct from both, positioning it as a unique building block for exploring chemical space not accessible with these more common isomers.

Isomer application profiles
Source review
2-Amino-5-chloro isomer: antirheumatic research context. 2-Amino-4-chloro isomer: Alzheimer’s and antiviral research contexts
Substitution pattern may steer research into distinct chemical space
Compiled from reported literature; direct data for this compound not available
Medicinal Chemistry Drug Development Isomerism

2-Amino-4-chloro-3-nitrobenzoic Acid: Validated Application Scenarios


Heterocyclic Scaffold Synthesis via Selective Functionalization

The ortho-amino, meta-nitro, and para-chloro groups of 2-Amino-4-chloro-3-nitrobenzoic acid [1] provide three distinct handles for sequential chemical reactions. For example, the amino group can be diazotized and replaced or used to form an amide, the carboxylic acid can undergo esterification or amidation, and the nitro group can be selectively reduced to an amine for further derivatization or to alter electronic properties. This orthogonal reactivity makes it a valuable building block for constructing complex heterocycles, such as benzimidazoles, quinazolines, or benzodiazepines, that are not easily accessible from simpler analogs.

GPR109b Agonist Development Using 3-Nitro-4-aminobenzoic Acid Scaffold

A published study demonstrates that a series of 3-nitro-4-substituted-aminobenzoic acids act as potent and highly selective agonists of the orphan human GPCR GPR109b [1]. While the study does not directly test 2-Amino-4-chloro-3-nitrobenzoic acid, its core 3-nitro-4-substituted-aminobenzoic acid motif aligns with the pharmacophore described. This provides a strong, evidence-backed rationale for procuring this compound as a novel analog in a lead optimization program targeting GPR109b, a receptor implicated in lipid metabolism and inflammation. Researchers can use this compound to explore the impact of the additional 2-amino group on receptor selectivity and potency.

Coordination Polymers and MOF Development

Crystallographic evidence shows that a close structural analog, 4-chloro-3-nitrobenzoic acid, forms a unique 2D coordination polymer with sodium ions, featuring a distorted trigonal bipyramidal NaO₅ geometry [1]. The presence of an additional amino group in 2-Amino-4-chloro-3-nitrobenzoic acid introduces a new potential coordination site and hydrogen-bonding donor/acceptor. This functional group addition is expected to yield coordination polymers with altered dimensionality, topology, and porosity compared to those formed by 4-chloro-3-nitrobenzoic acid alone, making it a compound of interest for materials chemists developing MOFs for gas storage, separation, or catalysis.

Application
Selection Property
Validation Focus
Heterocyclic scaffold synthesis
Orthogonal reactive groups (NH₂, Cl, NO₂, COOH)
Sequential derivatization efficiency and purity
GPR109b pathway probe studies
3-Nitro-4-aminobenzoic acid scaffold
Receptor selectivity and pathway activation assays
Coordination polymer / MOF synthesis
Additional amino coordination site and H-bond donor
Supramolecular architecture by XRD

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